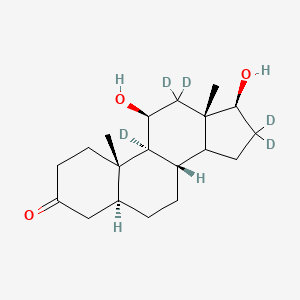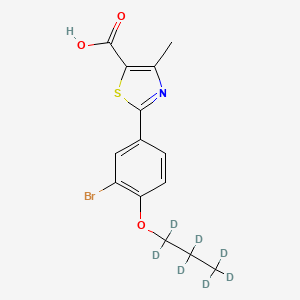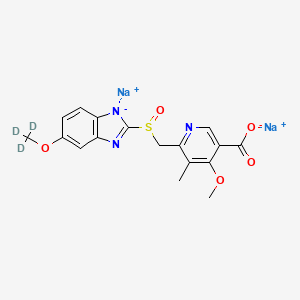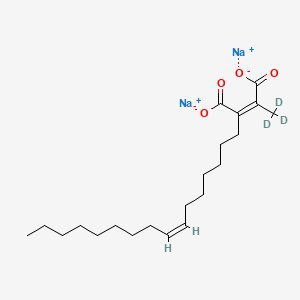
Chaetomellic acid B-d3 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetomellic acid B-d3 (disodium) is a synthetic derivative of chaetomellic acid B, a naturally occurring compound isolated from the fungus Chaetomella acutiseta.
Métodos De Preparación
The synthesis of chaetomellic acid B-d3 (disodium) involves several steps, starting with the extraction of chaetomellic acid B from the fungal source. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated form, chaetomellic acid B-d3. The final step involves the conversion of the acid to its disodium salt form. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Análisis De Reacciones Químicas
Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Chaetomellic acid B-d3 (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the inhibition of farnesyl-protein transferase, which is involved in the post-translational modification of proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .
Comparación Con Compuestos Similares
Chaetomellic acid B-d3 (disodium) can be compared with other similar compounds, such as:
Chaetomellic acid A: Another derivative of chaetomellic acid with similar inhibitory effects on farnesyl-protein transferase.
Farnesyl diphosphate analogs: These compounds also inhibit farnesyl-protein transferase but may differ in their specificity and potency.
Geranylgeranyl transferase inhibitors: These compounds inhibit a related enzyme, geranylgeranyl transferase, and have distinct biological effects. The uniqueness of chaetomellic acid B-d3 (disodium) lies in its specific deuteration and disodium salt form, which may enhance its stability and efficacy in certain applications.
Propiedades
Fórmula molecular |
C21H34Na2O4 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |
Clave InChI |
FJQLDNIZWYJEEX-HSIFYRSESA-L |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


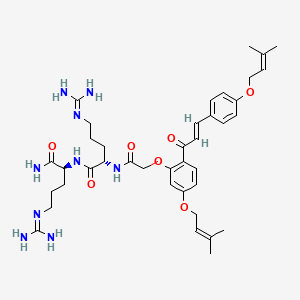
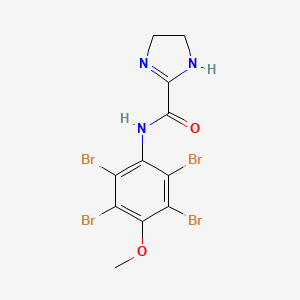

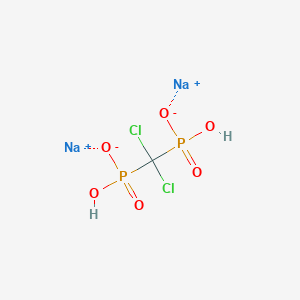
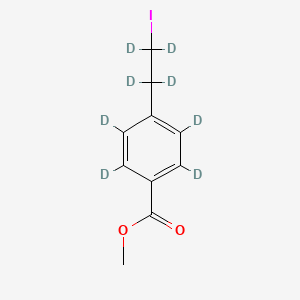
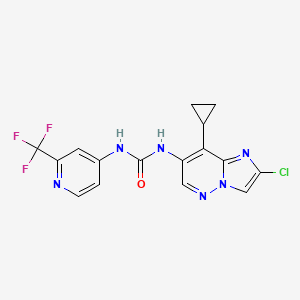
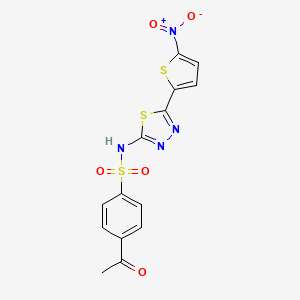
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

